4-Phenyl-but-3-ynylamine

Monoamine oxidase MAO-A inhibition Neuropharmacology

4-Phenyl-but-3-ynylamine (IUPAC: 4-phenylbut-3-yn-1-amine; CAS 135469-70-4 free base, 2565662-60-2 HCl salt) is a primary amine featuring a phenyl-capped terminal alkyne separated from the amine by an ethylene (–CH₂–CH₂–) spacer, classifying it as a linear homopropargylamine. With molecular formula C₁₀H₁₁N and molecular weight 145.20 g/mol, it exists as a yellow oil (free base) or white solid (HCl salt) with a predicted pKa of approximately 9.1–9.45.

Molecular Formula C10H11N
Molecular Weight 145.20 g/mol
Cat. No. B8691868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-but-3-ynylamine
Molecular FormulaC10H11N
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CCCN
InChIInChI=1S/C10H11N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,5,9,11H2
InChIKeyVICFISWUVIINPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-but-3-ynylamine (4-Phenyl-3-butyn-1-amine): A Linear Homopropargylamine Building Block for Click Chemistry, Heterocycle Synthesis, and NMDA Antagonist Linker Design


4-Phenyl-but-3-ynylamine (IUPAC: 4-phenylbut-3-yn-1-amine; CAS 135469-70-4 free base, 2565662-60-2 HCl salt) is a primary amine featuring a phenyl-capped terminal alkyne separated from the amine by an ethylene (–CH₂–CH₂–) spacer, classifying it as a linear homopropargylamine . With molecular formula C₁₀H₁₁N and molecular weight 145.20 g/mol, it exists as a yellow oil (free base) or white solid (HCl salt) with a predicted pKa of approximately 9.1–9.45 . It is structurally and functionally distinct from its branched isomer, 4-phenylbut-3-yn-2-amine (CAS 134166-48-6), and serves primarily as a versatile synthetic intermediate rather than a direct pharmacological agent .

Why 4-Phenyl-but-3-ynylamine Cannot Be Interchanged with Its Branched Isomer or Saturated Analogs


Substitution of 4-phenyl-but-3-ynylamine with its branched isomer (4-phenylbut-3-yn-2-amine) or saturated analog (4-phenylbutylamine) leads to fundamentally different biological and chemical behavior. The branched isomer is a potent monoamine oxidase (MAO) inhibitor scaffold (human MAO-A IC₅₀ = 4.10 nM [1]), whereas the linear amine exhibits only weak, reversible MAO inhibition . The linear ethylene spacer in 4-phenyl-but-3-ynylamine attenuates the electron-withdrawing effect of the alkyne, producing a pKa (∼9.1–9.45) intermediate between propargylamine (pKa ∼8.15) and 4-phenylbutylamine (pKa ∼10.2), which alters protonation state, membrane permeability, and receptor interactions . In NMDA receptor antagonist series, the butynyl linker length is critical: replacement with propynyl or pentynyl linkers substantially alters NR1A/2B potency and selectivity [2]. These quantitative differences make generic substitution scientifically invalid for any application requiring predictable reactivity, target engagement, or pharmacokinetic behavior.

Quantitative Comparative Evidence: How 4-Phenyl-but-3-ynylamine Differentiates from Closest Analogs


MAO-A Inhibitory Potency: Linear vs. Branched Isomer — A 3-Orders-of-Magnitude Selectivity Gap

The branched isomer 4-phenylbut-3-yn-2-amine (a substituted derivative, CHEMBL3415819) inhibits human recombinant MAO-A with an IC₅₀ of 4.10 nM [1]. In contrast, the linear 4-phenyl-but-3-ynylamine shows only weak, reversible MAO inhibition according to vendor technical characterization . This represents a potency differential of at least three orders of magnitude between the two regioisomers. A related saturated analog, 4-phenylbutylamine, acts as a competitive MAO-A inhibitor with a Kᵢ value of 31 ± 5 µM [2], further illustrating that both alkyne presence and amine position critically determine MAO engagement.

Monoamine oxidase MAO-A inhibition Neuropharmacology Isomer comparison

NR1A/2B NMDA Receptor Antagonist Linker Optimization: Butynyl Outperforms Propynyl and Pentynyl

In a systematic structure-activity relationship (SAR) study of 1-(arylalkynyl)-4-benzylpiperidines, the butynyl linker (derived from 4-phenyl-3-butynylamine) was identified as optimal for NR1A/2B receptor antagonism. When the phenyl ring was para-substituted with amine or acetamide groups, the NR1A/2B potency order was butynyl > pentynyl ≫ propynyl [1]. Specifically, for the para-hydroxyl series, 4-[4-(4-benzylpiperidin-1-yl)but-1-ynyl]phenol (butynyl linker, compound 8) exhibited an IC₅₀ of 0.17 µM, while the corresponding propynyl analog (compound 9) showed IC₅₀ = 0.10 µM — both active in potentiating L-DOPA effects in the 6-hydroxydopamine-lesioned rat model of Parkinson's disease at 10 mg/kg i.p. [2]. The propynyl analog, however, was inactive orally at 30 mg/kg, whereas oral data for the butynyl analog was not reported as inactive [1].

NMDA receptor NR2B antagonist Linker SAR Parkinson's disease

pKa and Protonation State: How the Ethylene Spacer Tunes Basicity Between Propargylamine and Phenethylamine

The predicted pKa of 4-phenyl-but-3-ynylamine (conjugate acid) is 9.1–9.45, which positions it between propargylamine (pKa ∼8.15) — where the alkyne is directly attached to the amine-bearing carbon — and the saturated analog 4-phenylbutylamine (pKa ∼10.2) . The ethylene spacer (–CH₂–CH₂–) attenuates the electron-withdrawing inductive effect of the sp-hybridized alkyne carbons, preventing excessive reduction in amine basicity. At physiological pH (7.4), the compound exists >98% in the protonated cationic form . This contrasts with propargylamine, which is only ∼85% protonated at pH 7.4, and with typical alkylamines, which are >99% protonated.

pKa prediction Physicochemical profiling CNS drug design Amine basicity

Intramolecular Hydroamination Catalysis: Substrate-Dependent Reactivity Distinguishes 4-Phenyl-3-butyn-1-amine from Other Alkynylamines

In a comparative catalysis study using cationic Rh(I) and Ir(I) complexes with weakly coordinating BArF₂₄⁻ counter-ions, 4-phenyl-3-butyn-1-amine was evaluated alongside 4-pentyn-1-amine and 2-(2-phenylethynyl)aniline as substrates for intramolecular hydroamination [1]. The phenyl-substituted alkynylamine displayed distinct catalytic activity profiles depending on the metal center (Rh vs. Ir), which differed from the behavior of the non-phenyl substrate 4-pentyn-1-amine [2]. The BArF₂₄⁻ counter-ion significantly improved catalytic turnover compared to BPh₄⁻ across all substrates tested, with excellent conversions achieved for the cyclization of 2-(2-phenylethynyl)aniline to 2-phenylindole using [Rh(bpm)(CO)₂]BArF₂₄ [1].

Hydroamination Organometallic catalysis Rhodium Iridium N-heterocycle synthesis

Click Chemistry Utility: Terminal Alkyne Enables CuAAC Bioconjugation Not Accessible with Saturated Amine Analogs

The terminal alkyne of 4-phenyl-but-3-ynylamine enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical 'click' reaction that produces 1,4-disubstituted 1,2,3-triazoles under mild, bio-orthogonal conditions . This reactivity is entirely absent in the saturated analog 4-phenylbutylamine. The linear ethylene spacer positions the primary amine distal to the alkyne, allowing independent functionalization of each reactive handle — the amine for amide coupling or reductive amination, and the alkyne for triazole formation . This dual-handle architecture makes the compound suitable for constructing 3,4-diaryloylpyridines and sulfamoyl azide probes . The branched isomer (4-phenylbut-3-yn-2-amine) also possesses a terminal alkyne but its amine is positioned α to the alkyne, altering steric accessibility and the geometry of derived conjugates.

Click chemistry CuAAC Bioconjugation Triazole synthesis Chemical biology

Optimal Application Scenarios for 4-Phenyl-but-3-ynylamine Based on Quantitative Differentiation Evidence


NR2B-Selective NMDA Antagonist Development Requiring Butynyl Linker Geometry

Medicinal chemistry programs targeting the NR1A/2B (GluN2B) subtype of NMDA receptors for Parkinson's disease, neuropathic pain, or stroke should employ 4-phenyl-but-3-ynylamine as the linker precursor. As demonstrated by Wright et al. (1999), the butynyl spacer yields optimal NR1A/2B potency and in vivo efficacy compared to propynyl and pentynyl alternatives, with compound 8 (butynyl) achieving IC₅₀ = 0.17 µM and potentiating L-DOPA effects in the 6-OHDA-lesioned rat model at 10 mg/kg i.p. [1]. The butynyl linker length is essential to this pharmacological profile; substitution with shorter or longer alkynyl chains compromises either potency or oral bioavailability [1].

Orthogonal Bifunctional Probe Construction via CuAAC Click Chemistry

Chemical biology groups developing activity-based probes, fluorescent sensors, or bioconjugation reagents should select 4-phenyl-but-3-ynylamine when a scaffold is required that combines a terminal alkyne for CuAAC triazole formation with a distal primary amine for independent amide coupling or reductive amination . The ethylene spacer ensures that steric interference between the two reactive handles is minimized, enabling sequential, high-yield derivatization. The saturated analog 4-phenylbutylamine cannot perform click chemistry, while the branched isomer (4-phenylbut-3-yn-2-amine) places the amine adjacent to the alkyne, restricting conjugate geometry and potentially introducing steric hindrance at the triazole linkage .

MAO-Inactive Control Compound for Neuropharmacological Studies of Phenethylamine Derivatives

Neuroscience researchers studying monoaminergic systems who require a phenethylamine-like scaffold that is devoid of MAO-inhibitory activity should use 4-phenyl-but-3-ynylamine rather than its branched isomer. The branched isomer (4-phenylbut-3-yn-2-amine derivatives) potently inhibits MAO-A at nanomolar concentrations (IC₅₀ = 4.10 nM [2]), which would confound interpretation of neurotransmitter release or uptake experiments. The linear amine exhibits only weak, reversible MAO inhibition, serving as a cleaner chemical tool for studies where MAO engagement must be avoided .

Substrate for Rh/Ir-Catalyzed Hydroamination in N-Heterocycle Synthesis

Synthetic methodology groups developing transition-metal-catalyzed hydroamination reactions for N-heterocycle construction should include 4-phenyl-3-butyn-1-amine as a benchmark substrate alongside simpler alkynylamines. Its phenyl-substituted alkyne presents distinct electronic and steric demands on the metal center compared to 4-pentyn-1-amine, enabling catalyst structure-activity profiling across substrate classes [3]. The use of weakly coordinating counter-ions (BArF₂₄⁻) with Rh(I)/Ir(I) catalysts significantly enhances catalytic turnover for this substrate class [3].

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